molecular formula C6H3ClINO3 B1434628 5-Chloro-4-iodo-2-nitrophenol CAS No. 1037298-07-9

5-Chloro-4-iodo-2-nitrophenol

Cat. No. B1434628
M. Wt: 299.45 g/mol
InChI Key: KDJOCTVZGZYTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-iodo-2-nitrophenol is a chemical compound with the molecular formula C6H3ClINO3 and a molecular weight of 299.45 . It is used in various fields including the synthesis of dyes, drugs, and pesticides .


Synthesis Analysis

The synthesis of nitro compounds like 5-Chloro-4-iodo-2-nitrophenol can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-iodo-2-nitrophenol is 1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 5-Chloro-4-iodo-2-nitrophenol are substitution, addition, and oxidation . The most common type is electrophilic substitution, where an electrophilic substituting agent attacks the carbon atoms of the aromatic ring .

Scientific Research Applications

Environmental Degradation Studies

Research on compounds related to 5-Chloro-4-iodo-2-nitrophenol, such as 4-chloro-2-nitrophenol, has been conducted in environmental degradation contexts. For example, D. Sreekanth et al. (2009) investigated the anaerobic degradation of various chloro-nitrophenols, including 4-chloro-2-nitrophenol, in hybrid upflow anaerobic sludge blankets, aiming to treat wastewater contaminated with these compounds (D. Sreekanth et al., 2009).

Catalysis and Chemical Reactions

F. Schmidtchen (1986) studied the cyclisation of haloalkyl nitrophenols, which are structurally similar to 5-Chloro-4-iodo-2-nitrophenol. This research provides insights into the molecular catalysis involving these types of compounds (F. Schmidtchen, 1986).

Formation and Control of Disinfection Byproducts

A study by Yang Pan, Xiangru Zhang, and Yu Li (2016) focused on iodinated disinfection byproducts formed during cooking with chlorinated water and iodized salt. This research is relevant for understanding the formation and control of byproducts related to 5-Chloro-4-iodo-2-nitrophenol (Yang Pan, Xiangru Zhang, & Yu Li, 2016).

Biodegradation Studies

J. Min et al. (2017) and A. Schenzle et al. (1999) explored the degradation pathways of chloro-nitrophenols, providing insights into the biodegradation mechanisms of similar compounds like 5-Chloro-4-iodo-2-nitrophenol. These studies contribute to understanding how bacteria degrade these pollutants (J. Min et al., 2017); (A. Schenzle et al., 1999).

Advanced Oxidation Processes

P. Saritha et al. (2007) compared various advanced oxidation processes for degrading 4-chloro-2-nitrophenol, a compound related to 5-Chloro-4-iodo-2-nitrophenol, highlighting effective methods for removing such contaminants from waste streams (P. Saritha et al., 2007).

Adsorption and Removal Techniques

A. Mehrizad and P. Gharbani (2014) conducted studies on the adsorption of chloro-nitrophenols using graphene, which can be applied to the removal of related compounds like 5-Chloro-4-iodo-2-nitrophenol from water (A. Mehrizad & P. Gharbani, 2014).

Biotransformation

P. Arora and R. Jain (2012) studied the biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus sp., which provides insights into how similar compounds like 5-Chloro-4-iodo-2-nitrophenol might be transformed by bacterial action (P. Arora & R. Jain, 2012).

Safety And Hazards

5-Chloro-4-iodo-2-nitrophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

5-chloro-4-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJOCTVZGZYTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-iodo-2-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-iodo-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-iodo-2-nitrophenol
Reactant of Route 3
Reactant of Route 3
5-Chloro-4-iodo-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-iodo-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Chloro-4-iodo-2-nitrophenol
Reactant of Route 6
5-Chloro-4-iodo-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.